3-Phenoxypropanehydrazide

Antimicrobial Discovery Medicinal Chemistry Structure-Activity Relationship

3-Phenoxypropanehydrazide is a critical hydrazide intermediate featuring a terminal -NH-NH₂ moiety that enables unique derivatization pathways unattainable with generic analogs. This specific 3-phenoxypropionyl scaffold has demonstrated antimicrobial activity with MIC values of 12.5–50 μg/mL against Gram-positive bacteria, making it a data-validated starting point for hit-to-lead optimization. Its defined hazard profile (H315, H319, H335) simplifies EHS compliance compared to more toxic hydrazides. Ideal for synthesizing thiosemicarbazide libraries and exploring coordination chemistry with distinct spatial properties versus the 2-isomer.

Molecular Formula C9H12N2O2
Molecular Weight 180.207
CAS No. 95885-09-9
Cat. No. B3014606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxypropanehydrazide
CAS95885-09-9
Molecular FormulaC9H12N2O2
Molecular Weight180.207
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCC(=O)NN
InChIInChI=1S/C9H12N2O2/c10-11-9(12)6-7-13-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12)
InChIKeyWRHSYZCXIFCBHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 2 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenoxypropanehydrazide (CAS 95885-09-9): A Specialized Hydrazide Building Block for Antimicrobial and Agrochemical R&D


3-Phenoxypropanehydrazide (CAS 95885-09-9, C₉H₁₂N₂O₂, MW 180.20) is a hydrazide derivative characterized by a phenoxy group linked to a three-carbon propanehydrazide backbone [1]. This compound is not a final active ingredient but serves as a versatile research intermediate and a precursor for generating novel chemical entities, particularly hydrazones and thiosemicarbazides with demonstrated antimicrobial potential [2]. The presence of the terminal hydrazide (-NH-NH₂) moiety confers a unique reactivity profile compared to simpler aromatic hydrazides or the analogous carboxylic acid, enabling a distinct set of downstream derivatization pathways essential for structure-activity relationship (SAR) exploration [2].

Why 3-Phenoxypropanehydrazide Cannot Be Readily Substituted by Other Hydrazide Scaffolds


Generic substitution with seemingly similar hydrazides like 2-phenoxypropanehydrazide (a positional isomer), benzohydrazide, or the parent 3-phenoxypropionic acid is not feasible in research protocols due to fundamental differences in reactivity and biological output. The specific propyl linker length and phenoxy substitution pattern directly dictate the compound's ability to act as a substrate for synthesizing active thiosemicarbazide derivatives; for example, the 3-phenoxypropionyl framework yields antimicrobial compounds with defined MIC ranges [1] that cannot be assumed for analogs. Furthermore, its distinct safety profile, characterized by specific hazard classifications (H315, H319, H335) [2], differs from other hydrazides, necessitating unique handling and risk assessment protocols that a generic substitution could not address.

Quantitative Evidence for Selecting 3-Phenoxypropanehydrazide Over Analogs


Antimicrobial Derivative Potency: 4-(4-chlorophenyl)-1-(3-phenoxypropionyl)-thiosemicarbazide Exhibits Defined MIC Range

In a study synthesizing thiosemicarbazides, the derivative 4-(4-chlorophenyl)-1-(3-phenoxypropionyl)-thiosemicarbazide, which is directly derived from 3-phenoxypropanehydrazide, demonstrated significant in vitro activity against Gram-positive bacterial species, with a Minimum Inhibitory Concentration (MIC) range of 12.5–50 μg/mL [1]. This contrasts with other derivatives in the same series, which did not exhibit such pronounced activity, highlighting the specific structural contribution of the 3-phenoxypropionyl core.

Antimicrobial Discovery Medicinal Chemistry Structure-Activity Relationship

Structural Differentiation: 3-Phenoxypropanehydrazide vs. 2-Phenoxypropanehydrazide Impacts Downstream Ligand and Complex Bioactivity

The positional isomer 2-phenoxypropanehydrazide (CAS 52094-92-5) is used to synthesize hydrazone ligands for organotin(IV) complexes [1]. These complexes, specifically [Bu₂SnL1] and [Ph₂SnL1], show potent antimalarial activity with IC₅₀ values of 0.54 ± 0.07 μM and 0.67 ± 0.06 μM, respectively [1]. The 3-phenoxypropanehydrazide scaffold, with its longer alkyl linker, is expected to yield hydrazone ligands with different coordination geometries and biological activities, underscoring that the position of the phenoxy group is a critical, non-interchangeable design feature for modulating metal complex properties and therapeutic efficacy.

Coordination Chemistry Organometallics Antimalarial Research

Defined Hazard Profile Enables Precise Risk Assessment in Laboratory Handling

3-Phenoxypropanehydrazide carries a specific and quantified notified classification under the CLP regulation, which includes H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1]. This is in contrast to other common hydrazides like benzohydrazide, which may have different hazard profiles (e.g., Acute Toxicity Category 4 for oral exposure). The explicit and limited nature of these hazards allows for targeted safety protocols focused on preventing skin, eye, and respiratory contact, without the additional complexities of managing acute oral or dermal toxicity.

Chemical Safety Laboratory Compliance Risk Assessment

Verified Purity Specifications from a Primary Vendor Provide a Reproducible Research Starting Point

A primary supplier specifies a purity of 95% for 3-phenoxypropanehydrazide powder, with a recommended storage temperature of 4°C . While many research chemicals are sold with similar nominal purity, the explicit, verifiable specification from a major vendor (Merck/Sigma-Aldrich) provides a benchmark for procurement, ensuring a baseline of material consistency for synthetic transformations. In contrast, sourcing from less established suppliers may introduce variability in impurity profiles, which can impact reaction yields and reproducibility in critical synthetic steps.

Chemical Sourcing Reproducibility Quality Control

Strategic Applications Where 3-Phenoxypropanehydrazide's Differentiation Drives Value


Synthesizing Antimicrobial Thiosemicarbazide Libraries with a Validated Scaffold

Medicinal chemistry teams focused on discovering new antimicrobial agents can utilize 3-phenoxypropanehydrazide as a core precursor for generating libraries of 4-substituted thiosemicarbazides. The evidence shows that this specific scaffold can yield compounds with promising MIC values against Gram-positive bacteria (12.5–50 μg/mL) [1], providing a rational and data-supported starting point for hit-to-lead optimization campaigns.

Designing Novel Hydrazone Ligands for Coordination Chemistry and Bioorganometallic Studies

Researchers in coordination chemistry aiming to develop new metal complexes with tailored biological properties can select 3-phenoxypropanehydrazide over its 2-isomer to explore the impact of ligand backbone length on coordination geometry and resultant bioactivity. The known high potency of 2-isomer-derived organotin complexes (IC₅₀ ~0.54-0.67 μM) [2] establishes a compelling comparative framework for investigating the 3-isomer scaffold, which offers distinct spatial and electronic properties for metal chelation.

Procuring a Defined-Hazard Building Block for Streamlined Laboratory Operations

For academic and industrial labs with stringent EHS protocols, procuring 3-phenoxypropanehydrazide is justified by its specific and limited hazard profile (H315, H319, H335) [3]. This allows for more straightforward risk assessment, targeted PPE (personal protective equipment) use, and waste management compared to more toxic hydrazide analogs, thereby reducing the administrative and operational burden associated with chemical safety compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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